4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Description
4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a pyrimidine ring substituted with a pyrrolidine moiety. The pyrrolidine group introduces conformational rigidity and basicity, while the pyrimidine ring serves as a scaffold for hydrogen bonding interactions, commonly exploited in kinase inhibitors.
Properties
IUPAC Name |
4-methyl-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-6-14(7-5-13)16(22)19-12-15-8-9-18-17(20-15)21-10-2-3-11-21/h4-9H,2-3,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLIJWNHWRKQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the pyrrolidine ring and the pyrimidinyl group. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with 2-(pyrrolidin-1-yl)pyrimidin-4-ylmethanamine under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: This compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Structural Features:
Structural Insights :
- The target compound and Compound 1 () share a pyrimidine-benzamide scaffold but differ in substituents. Compound 1’s diaminopyrimidine and chloro groups may enhance EGFR binding but reduce metabolic stability compared to the target’s pyrrolidine and methyl groups .
- Example 53 () incorporates a pyrazolopyrimidine core and fluorophenyl groups, increasing molecular weight and likely targeting different kinases (e.g., FLT3) .
- The morpholine derivative () replaces pyrrolidine with morpholine, altering solubility and kinase selectivity due to morpholine’s oxygen atom .
Physicochemical Properties
Key Observations :
- The target compound’s pyrrolidine and methyl groups balance lipophilicity and solubility, favoring oral bioavailability. In contrast, Compound 1’s chloro substituents and Example 53’s fluorinated chromenone reduce solubility, necessitating formulation optimization .
Biological Activity
4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevance in medicinal chemistry.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₂₃N₅O
- IUPAC Name : 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. It has been identified as a potential inhibitor of Janus Kinases (JAKs), which play a critical role in cytokine signaling and immune responses .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of benzamide derivatives, including those structurally related to our compound. For instance, pyrrole benzamide derivatives exhibited significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The control compound used for comparison was ciprofloxacin, which had an MIC value of 2 µg/mL.
Inhibition Studies
Inhibition studies have shown that compounds similar to 4-methyl-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide can effectively inhibit key enzymes involved in cancer progression. For example, a related compound demonstrated an IC₅₀ value of 0.84 µM against Monoacylglycerol Lipase (MAGL), indicating potent activity .
Case Study 1: JAK Inhibition
A study focusing on pyrrolo[2,3-d]pyrimidine compounds revealed their efficacy as JAK inhibitors, suggesting that modifications to the benzamide structure could enhance bioactivity and selectivity . The research highlighted the importance of structural diversity in developing effective JAK inhibitors.
Case Study 2: Cancer Cell Proliferation
Another investigation assessed the antiproliferative activity of benzamide derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC₅₀ values ranging from 7.9 to 92 µM across different cell types, underscoring the potential of these compounds in cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
